Styrene acrylonitrile

Número de catálogo B1196111

Peso molecular: 157.21 g/mol

Clave InChI: SCUZVMOVTVSBLE-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04467076

Procedure details

Fifty grams of PPO ([η]=0.49, chloroform, 25° C.), 50 g of ethylbenzene, 70 g of styrene, 30 g of acrylonitrile and 1.5 g of di-tertiary-butyl peroxide were charged into a 500 cc autoclave, and stirred at 60° C. to achieve uniform dissolution, after which the inside of the autoclave was displaced with nitrogen gas. The temperature of the reaction vessel was controlled to 140° C., and graft polymerization was effected for 2.5 hours. After completion of the reaction, the contents were withdrawn, and dissolved in 3500 ml of toluene by heating. Thereafter, methanol in an amount 10 times that of toluene was added thereto to obtain a resin powder. This powder was washed with methanol and then with methyl ethyl ketone as described in Example 1 to obtain a purified acrylonitrile-styrene grafted PPO. As the result of the organic elemental microanalysis, the degree of grafting was found 71% and the acrylonitrile content in this acrylonitrile-styrene copolymer graft side-chains was found to be 27%. Two grams of this acrylonitrile-styrene grafted PPO was dissolved in 40 ml of methylene chloride, placed in a stoppered Erlenmeyer flask, and allowed to stand in a constant temperature chamber at 23° C. Observation after 48 hours revealed that this solution was opaque. This solution was filtered to obtain a precipitate, which was dried and weighed to yield 1.26 g. In other words, 63% of the resin was recovered as the precipitate.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:2].C=CC1C=CC=CC=1.[C:17](#[N:20])[CH:18]=[CH2:19].C(OOC(C)(C)C)(C)(C)C>C(Cl)(Cl)Cl>[C:17](#[N:20])[CH:18]=[CH2:19].[CH2:2]=[CH:1][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

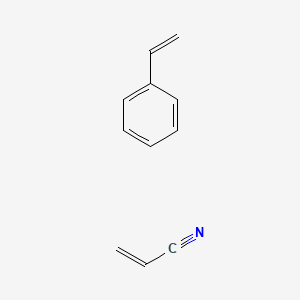

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)#N

|

|

Name

|

|

|

Quantity

|

1.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OOC(C)(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 60° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was controlled to 140° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

graft polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the contents were withdrawn

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 3500 ml of toluene

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thereafter, methanol in an amount 10 times that of toluene was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a resin powder

|

WASH

|

Type

|

WASH

|

|

Details

|

This powder was washed with methanol

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |